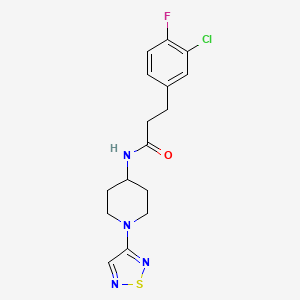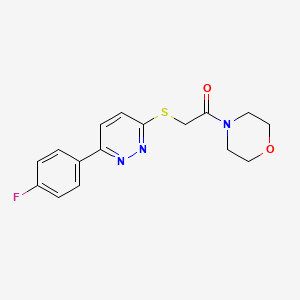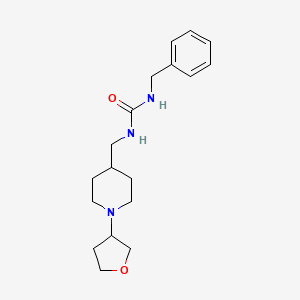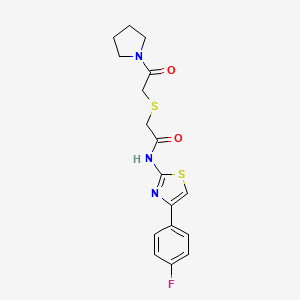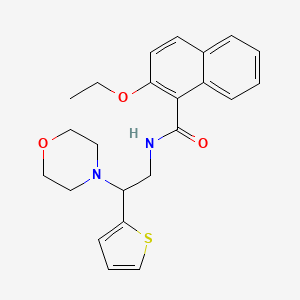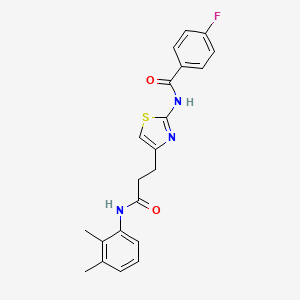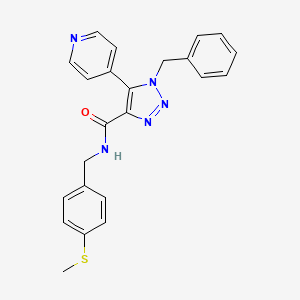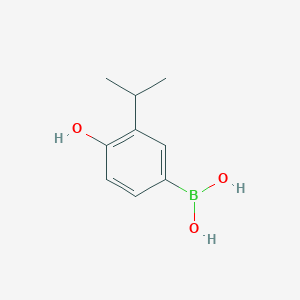
4-Hydroxy-3-isopropylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-isopropylphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 and a molecular weight of 180.01 . It is used in various chemical reactions and has a significant role in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the protodeboronation of pinacol boronic esters. This process utilizes a radical approach and is a significant step in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H13BO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11-13H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
This compound is a valuable building block in organic synthesis. It is involved in various chemical reactions, including the Suzuki–Miyaura coupling . This reaction is a carbon–carbon bond-forming reaction that is widely used in organic chemistry .Physical and Chemical Properties Analysis
This compound has a molecular weight of 180.01 and a density of 1.2±0.1 g/cm3. Its boiling point is 351.0±52.0 °C at 760 mmHg .Applications De Recherche Scientifique
Electrochemical Sensing
A study by Mao et al. (2017) discussed the development of poly(4-vinylphenylboronic acid) functionalized polypyrrole/graphene oxide nanosheets for the electrochemical determination of catechol and hydroquinone. This research highlights the potential of boronic acid derivatives in constructing sensitive and selective electrochemical sensors due to their high recognition capability and the ability to form stable cyclic esters with diol-containing molecules (Mao et al., 2017).
Supramolecular Chemistry
Pedireddi and Seethalekshmi (2004) reported on supramolecular assemblies involving phenylboronic acids, demonstrating their utility in creating complex structures through hydrogen bonding interactions. This application underscores the role of boronic acids in the design and synthesis of novel materials and molecular recognition systems (Pedireddi & Seethalekshmi, 2004).
Biobased Chemical Production
Research by Nguyen and Lee (2021) on the biosynthesis of 4-hydroxybutyrate from methane using engineered Methylosinus trichosporium OB3b demonstrates the broader potential of utilizing microbial pathways to produce chemicals from sustainable resources. While not directly related to 4-hydroxy-3-isopropylphenylboronic acid, this study exemplifies the innovative use of biotechnological approaches in chemical synthesis (Nguyen & Lee, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
4-Hydroxy-3-isopropylphenylboronic acid is a type of organoboron compound Organoboron compounds are generally used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon–carbon bonds .
Biochemical Pathways
In general, organoboron compounds like this one are involved in the sm cross-coupling reaction pathway . This pathway leads to the formation of new carbon–carbon bonds, which can have significant downstream effects in organic synthesis .
Result of Action
As an organoboron compound used in sm cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of SM cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .
Propriétés
IUPAC Name |
(4-hydroxy-3-propan-2-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEKNQKTWVMWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
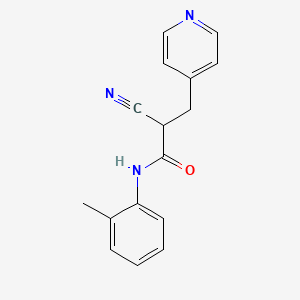
![4-Methoxybenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2821266.png)
![{[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride](/img/structure/B2821271.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2821272.png)
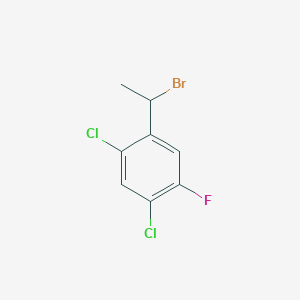
![8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2821274.png)
